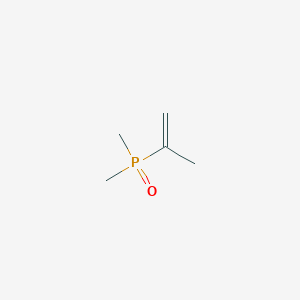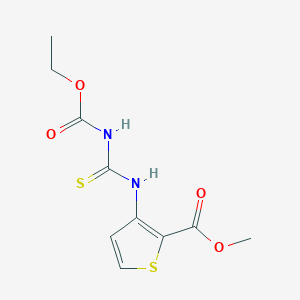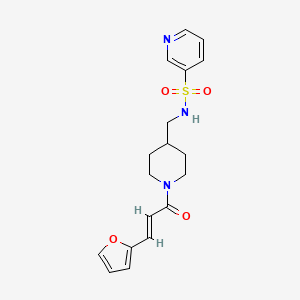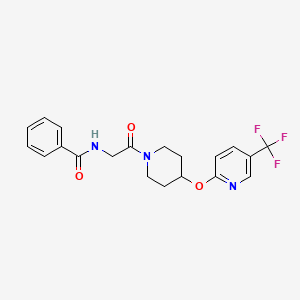
2-Dimethylphosphorylprop-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Dimethylphosphorylprop-1-ene is a phosphorus-containing organic compound that is of interest in various chemical syntheses and reactions. It is related to compounds that have been studied for their ability to form complex structures with potential applications in materials science and biological activity.
Synthesis Analysis
The synthesis of related phosphorus compounds has been demonstrated in several studies. For instance, a method for synthesizing bidentate ligands involving an asymmetric Diels–Alder reaction has been reported, which could potentially be adapted for the synthesis of this compound derivatives . Additionally, the reaction of dialkyl phosphites with α-enones has been shown to yield diphosphonates and oxaphospholane P-oxides, which suggests a pathway for synthesizing complex phosphorus compounds that may include this compound structures . Furthermore, a simple synthesis of bis(dimethylphosphino)ethane has been reported, which could provide insights into the synthesis of related dimethylphosphoryl compounds .
Molecular Structure Analysis
The molecular structure of phosphorus compounds can be complex, with the potential for multiple stereocenters and intramolecular interactions. Single-crystal X-ray analysis has been used to determine the absolute configurations of newly generated stereocenters in a related phosphorus compound . This technique could be applied to analyze the molecular structure of this compound derivatives.
Chemical Reactions Analysis
Phosphorus compounds can undergo a variety of chemical reactions. For example, dimethyl 3-chloroprop-1-en-2-ylphosphonate has been shown to react with secondary amines to form allylic amines and with triphenylphosphine to form phosphonium salts, which can be used in Wittig reactions . These types of reactions could be relevant to the chemical behavior of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of phosphorus compounds are influenced by their molecular structure. For instance, the crystal and molecular structure of dimethyl 2-hydroxy-3-benzoylpropylphosphonate indicates strong intramolecular interactions, which affect its reactivity and physical properties . Similarly, the use of dimethylphosphoryl chloride in the synthesis of phospholipids demonstrates the reactivity of dimethylphosphoryl groups and their potential for creating biologically relevant compounds .
Applications De Recherche Scientifique
Mechanism of Enzymatic Reactions
- Enolase, a crucial enzyme in glycolysis, catalyzes the conversion of 2-phospho-D-glycerate to phosphoenolpyruvate. Studies on enolase provide insights into the structural and functional aspects of enzymatic mechanisms, potentially offering a context for understanding how similar compounds like 2-Dimethylphosphorylprop-1-ene could interact within biological systems (Zhang et al., 1997).
Intermolecular Hydrogen Bonding
- The study on 2,2-dimethylbutynoic acid with a pyridone terminus illustrates the significance of intermolecular hydrogen bonding in molecular recognition and dimer formation. Such research sheds light on how this compound might engage in hydrogen bonding and its potential applications in designing new molecular structures or catalysis processes (Wash et al., 1997).
Phosphonic Systems and Molecular Structure
- Research on dimethyl 2-hydroxy-3-benzoylpropylphosphonate reveals the effects of strong intramolecular interactions and the potential for creating dimeric arrangements through hydrogen bonding. This highlights the structural and reactivity significance of phosphorus-containing compounds, offering parallels to the study and application of this compound (Bourne et al., 1995).
Supramolecular Polymers
- The development of supramolecular polymers from linear telechelic siloxanes with quadruple hydrogen-bonded units demonstrates the potential of using specific functional groups to create novel polymeric materials. Such research can inform the use of this compound in developing new materials with unique properties (Hirschberg et al., 1999).
Synthesis of Phospholipids
- The application of dimethylphosphoryl chloride for the synthesis of phospholipids demonstrates the versatility of phosphorus-containing compounds in synthesizing biologically relevant molecules. This suggests potential routes for synthesizing related compounds or derivatives of this compound for use in biochemistry and pharmaceuticals (Bittman et al., 1984).
Propriétés
IUPAC Name |
2-dimethylphosphorylprop-1-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11OP/c1-5(2)7(3,4)6/h1H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASISMJQUGVHJDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)P(=O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11OP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(2-Methoxyphenoxy)propyl]-2-methylbenzimidazole](/img/structure/B2518104.png)

![3-(Phenylthio)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2518107.png)
![Fmoc-3-exo-aminobicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid](/img/no-structure.png)
![Ethyl 2-[[5-(naphthalene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate](/img/structure/B2518110.png)
![1,3-dimethyl-5-(prop-2-yn-1-ylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2518112.png)
![2-(Furan-2-yl)-5-((4-methylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2518114.png)

![3-methyl-1-phenyl-N-(pyridin-3-ylmethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2518118.png)


![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2518122.png)

